Methyl 4-(diethylcarbamoyl)benzoate
Overview
Description
Methyl 4-(diethylcarbamoyl)benzoate, also known as methyl formate, is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It appears as a colorless liquid and is insoluble in water but soluble in organic solvents such as alcohol and ether . This compound is widely used in various industries, including pesticides, pharmaceuticals, and cosmetics, as a raw material and intermediate for the synthesis of other compounds .
Preparation Methods
The primary method for synthesizing methyl 4-(diethylcarbamoyl)benzoate involves the reaction of methyl benzoate with diethylamine . This reaction can be carried out at room temperature or under heating, with the reaction time typically spanning several hours . The industrial production of this compound follows similar synthetic routes, ensuring the scalability and efficiency required for large-scale manufacturing .
Chemical Reactions Analysis
Methyl 4-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(diethylcarbamoyl)benzoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Mechanism of Action
The mechanism by which methyl 4-(diethylcarbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
Methyl 4-(diethylcarbamoyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A precursor in the synthesis of this compound.
Diethylamine: Another precursor used in the synthesis process.
Benzoic acid derivatives: Compounds with similar structural features and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-(diethylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-6-8-11(9-7-10)13(16)17-3/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAKIQCYAUHJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560212 | |
Record name | Methyl 4-(diethylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122357-96-4 | |
Record name | Methyl 4-(diethylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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